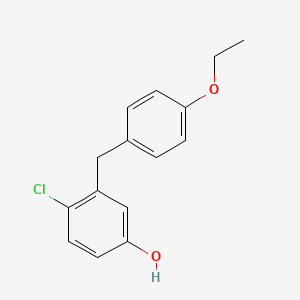

4-Chloro-3-(4-ethoxybenzyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-3-[(4-ethoxyphenyl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClO2/c1-2-18-14-6-3-11(4-7-14)9-12-10-13(17)5-8-15(12)16/h3-8,10,17H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCEHZWDDVOFGKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 4-Chloro-3-(4-ethoxybenzyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-Chloro-3-(4-ethoxybenzyl)phenol, a key intermediate in the development of various pharmaceutical compounds. The described methodology commences with readily available starting materials and proceeds through a multi-step sequence involving chlorination, Friedel-Crafts acylation, reduction, formylation, and a final oxidation step to yield the target phenol (B47542). This document furnishes detailed experimental protocols, tabulated quantitative data for each synthetic step, and visual representations of the chemical transformations and workflows to facilitate comprehension and replication in a laboratory setting.

Introduction

This compound is a substituted phenol derivative of significant interest in medicinal chemistry and drug discovery. Its structural motif is present in a variety of biologically active molecules. The efficient and scalable synthesis of this compound is therefore of paramount importance for advancing research and development in this area. This guide outlines a robust and well-documented synthetic route, compiling information from established chemical literature and patents to provide a cohesive and practical resource for chemical synthesis professionals.

Overall Synthesis Pathway

The synthesis of this compound can be achieved through a five-step process starting from 2-chloro-5-bromobenzoic acid. The initial steps focus on the construction of the 4-chloro-3-(4-ethoxybenzyl)benzaldehyde backbone, which is then converted to the final phenol product via a Dakin oxidation.

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-(4-ethoxybenzyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-(4-ethoxybenzyl)phenol is a substituted phenol (B47542) derivative that holds significance in pharmaceutical development, primarily as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). Notably, it is recognized as a process impurity in the manufacturing of Dapagliflozin and a building block for Ertugliflozin, both of which are inhibitors of the sodium-glucose co-transporter 2 (SGLT2) used in the management of type 2 diabetes. A thorough understanding of its physicochemical properties is paramount for process optimization, impurity profiling, and ensuring the quality and safety of the final drug products. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, outlines general experimental protocols for their determination, and presents logical workflows relevant to its synthesis and analysis.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its fundamental properties can be summarized. Further empirical determination is necessary for a complete physicochemical profile.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value/Description | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1408077-50-8 | [1] |

| Molecular Formula | C₁₅H₁₅ClO₂ | [1] |

| Molecular Weight | 262.74 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | Data not available. Predicted values may vary. | N/A |

| Boiling Point | Data not available. Predicted values may vary. | N/A |

| Water Solubility | Data not available. Expected to be low based on its structure. | N/A |

| pKa | Data not available. Predicted to be in the acidic range typical for phenols. | N/A |

| LogP | Data not available. Predicted to be lipophilic. | N/A |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of phenolic compounds like this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range. For a pure compound, this range is typically narrow.

Solubility Determination

Solubility, particularly in aqueous and organic solvents, is a crucial parameter for drug development, influencing formulation and bioavailability.

Methodology: Shake-Flask Method

-

Equilibrium: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, buffer of a specific pH) in a sealed flask.

-

Agitation: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is allowed to settle, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of the phenolic hydroxyl group, which influences the compound's ionization state at different pH values.

Methodology: Potentiometric Titration

-

Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa can be determined from the pH at the half-equivalence point.

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method (n-Octanol/Water)

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation and Quantification: The two phases are separated, and the concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Visualizations

Synthesis Workflow

The following diagram illustrates a plausible synthetic pathway for a key intermediate related to this compound, based on patent literature for the synthesis of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. This provides a logical framework for the formation of the core chemical structure.

Caption: Synthetic workflow for a related benzaldehyde (B42025) derivative.

Physicochemical Characterization Workflow

This diagram outlines a logical sequence for the experimental determination of the key physicochemical properties of a novel chemical entity like this compound.

Caption: Experimental workflow for physicochemical characterization.

Potential Biological Activity Context

Given that this compound is a chlorophenol, it may exhibit certain biological activities characteristic of this class of compounds. The following diagram illustrates a generalized mechanism of action for phenolic compounds as antioxidants.

Caption: General antioxidant mechanism of phenolic compounds.

Conclusion

References

Navigating the Impurity Landscape of Dapagliflozin: A Technical Guide to 4-Chloro-3-(4-ethoxybenzyl)phenol and Related Substances

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, impurity profiling, and analytical methodologies related to the SGLT2 inhibitor, Dapagliflozin. A particular focus is placed on the potential role of 4-Chloro-3-(4-ethoxybenzyl)phenol as an impurity or intermediate, alongside a detailed examination of other known process-related and degradation impurities.

Introduction to Dapagliflozin and Impurity Profiling

Dapagliflozin is an orally administered, highly selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), primarily used in the management of type 2 diabetes. By inhibiting SGLT2 in the renal tubules, Dapagliflozin reduces the reabsorption of glucose, leading to its excretion in the urine and a subsequent lowering of blood glucose levels.

The control of impurities in active pharmaceutical ingredients (APIs) like Dapagliflozin is a critical aspect of drug development and manufacturing, ensuring the safety, efficacy, and quality of the final drug product. Impurities can arise from various sources, including starting materials, intermediates, byproducts of side reactions, and degradation of the API over time. Regulatory bodies such as the FDA and EMA have stringent guidelines for the identification, qualification, and control of these impurities.

This guide will delve into the synthetic pathways of Dapagliflozin, explore the landscape of its known impurities, and detail the analytical techniques employed for their detection and quantification.

Synthesis of Dapagliflozin

The synthesis of Dapagliflozin typically involves the coupling of a protected glucose derivative with a functionalized diarylmethane moiety. One of the common starting materials for the diarylmethane portion is 5-bromo-2-chlorobenzoic acid. A general synthetic scheme is outlined below.

The Status of this compound

While not commonly cited as a process impurity or intermediate in the primary literature concerning Dapagliflozin synthesis, this compound is structurally very similar to key precursors. Its potential origins could be:

-

A precursor to key intermediates: It could potentially be used in the synthesis of the key intermediate, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, although this is not the most commonly described route.

-

A degradation product: It could theoretically be formed through the cleavage of the C-glycosidic bond of Dapagliflozin or its intermediates under specific stress conditions, though this has not been prominently reported in forced degradation studies.

Currently, this compound is available commercially as a reference standard, which suggests its relevance in the analytical landscape of Dapagliflozin, possibly for the identification of unknown peaks during impurity profiling.

Known Impurities of Dapagliflozin

Impurities in Dapagliflozin can be broadly categorized into process-related impurities and degradation products.

Table 1: Summary of Known Dapagliflozin Impurities

| Impurity Name/Type | Structure/Formula | Potential Source |

| Process-Related Impurities | ||

| 5-bromo-2-chloro-4'-ethoxydiphenylmethane | C15H14BrClO | Starting material for a key intermediate.[1] |

| Dapagliflozin alpha-isomer | C21H25ClO6 | Isomeric byproduct of the glycosylation reaction. |

| Ethyl Dapagliflozin | C23H29ClO6 | Process-related impurity.[2][3] |

| Dapagliflozin Tetraacetate | C29H33ClO10 | Intermediate from certain synthetic routes. |

| Degradation Products | ||

| Hydroxy Dapagliflozin | C21H25ClO7 | Oxidative degradation product. |

| Dapagliflozin Open Ring Impurity | C21H27ClO7 | Product of hydrolysis. |

| Dapagliflozin Enone Impurity | C21H19ClO4 | Degradation product under certain conditions. |

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods. Dapagliflozin has been subjected to various stress conditions as per ICH guidelines.

Table 2: Summary of Forced Degradation Studies on Dapagliflozin

| Stress Condition | Observations |

| Acidic Hydrolysis (e.g., HCl) | Significant degradation observed, with the formation of multiple degradation products. |

| Alkaline Hydrolysis (e.g., NaOH) | Dapagliflozin is susceptible to degradation under basic conditions, leading to the formation of degradation products. |

| Oxidative Degradation (e.g., H2O2) | Degradation occurs, with the formation of oxidative byproducts such as Hydroxy Dapagliflozin. |

| Thermal Degradation | Generally found to be relatively stable, with minimal degradation observed. |

| Photolytic Degradation | Generally found to be stable under photolytic stress. |

Analytical Methods for Impurity Profiling

A range of analytical techniques are employed to detect, quantify, and characterize impurities in Dapagliflozin.

Table 3: Representative HPLC/UPLC Method Parameters for Dapagliflozin Impurity Analysis

| Parameter | Typical Conditions |

| Column | C8 or C18 (e.g., Kromasil 100-5-C8, Zorbax phenyl) |

| Mobile Phase | Acetonitrile (B52724) and water (or buffer) in isocratic or gradient mode. |

| Flow Rate | 0.1 - 1.0 mL/min |

| Detection Wavelength | ~224 - 230 nm |

| Column Temperature | Ambient to 35 °C |

Experimental Protocols

Synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene

This protocol is adapted from publicly available patent literature and serves as an illustrative example.

-

Acylation: To a solution of 5-bromo-2-chlorobenzoic acid in a suitable solvent (e.g., dichloromethane) and a catalytic amount of DMF, add oxalyl chloride under a nitrogen atmosphere. Stir the reaction mixture at room temperature. After completion, concentrate the mixture under vacuum to obtain the acid chloride.

-

Friedel-Crafts Reaction: Dissolve the resulting acid chloride in a suitable solvent (e.g., dichloromethane) and cool to 0 °C. Add phenetole (B1680304) and a Lewis acid (e.g., aluminum chloride) and stir the mixture.

-

Reduction: To the reaction mixture, slowly add a reducing agent such as triethylsilane. Allow the reaction to proceed at room temperature.

-

Work-up and Purification: Quench the reaction with an aqueous solution (e.g., sodium bicarbonate). Separate the organic layer, wash, dry, and concentrate under vacuum. The crude product can be purified by crystallization or chromatography to yield 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

RP-HPLC Method for Dapagliflozin and Impurity Analysis

The following is a representative protocol based on published methods.

-

Chromatographic System: An HPLC system equipped with a UV detector.

-

Column: Kromasil 100-5-C8 (100 mm × 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 52:48 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 224 nm.

-

Sample Preparation: Accurately weigh and dissolve the Dapagliflozin sample in the mobile phase to achieve a known concentration.

-

Analysis: Inject the sample solution into the chromatograph and record the chromatogram. Identify and quantify impurities based on their retention times and peak areas relative to a reference standard.

Conclusion

The comprehensive analysis of impurities is paramount in the development and manufacturing of Dapagliflozin. While a wide array of process-related and degradation impurities have been identified and characterized, the specific role of this compound remains to be definitively established in the public domain. Its structural similarity to key synthetic intermediates suggests it is a relevant compound for analytical monitoring. The continued application of advanced analytical techniques such as HPLC, UPLC, and LC-MS is crucial for ensuring the purity, safety, and efficacy of Dapagliflozin for patients with type 2 diabetes.

References

Structure-Activity Relationship (SAR) Studies of Chlorophenol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of chlorophenol derivatives, focusing on their cytotoxic, enzyme inhibitory, antimicrobial, and antioxidant activities. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to support research and development in medicinal chemistry and toxicology.

Introduction to Chlorophenol Derivatives and SAR

Chlorophenols are a class of organic compounds in which one or more hydrogen atoms on the phenol (B47542) ring are substituted by chlorine atoms.[1] These compounds and their derivatives are of significant interest due to their wide range of industrial applications and diverse biological activities.[2] Structure-activity relationship (SAR) studies are crucial in understanding how the chemical structure of these molecules influences their biological effects. Key structural modifications, such as the number and position of chlorine atoms on the phenolic ring, play a pivotal role in determining the potency and selectivity of their biological actions.[3]

The biological activities of chlorophenol derivatives are diverse, encompassing cytotoxic, antimicrobial, and antioxidant effects.[2][4] The primary mechanism of action for the toxicity of many chlorophenols is the uncoupling of oxidative phosphorylation.[5] The degree of chlorination is directly related to the strength of this uncoupling effect, with pentachlorophenol (B1679276) being a potent inhibitor.[5]

Quantitative Structure-Activity Relationship Data

The biological activity of chlorophenol derivatives is highly dependent on their structural features. The following tables summarize the quantitative data from various studies, providing a comparative overview of their cytotoxic, enzyme inhibitory, and antimicrobial activities.

Cytotoxicity of Chlorophenol Derivatives

The cytotoxicity of chlorophenol derivatives is a key area of investigation, with implications for both toxicology and potential therapeutic applications. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity.

| Compound | Cell Line | Exposure Time (h) | IC50 (mM) |

| 4-Chlorophenol (4-CP) | L929 | 24 | 2.18 |

| 4-Chlorophenol (4-CP) | L929 | 48 | 1.18 |

| 2,4-Dichlorophenol (2,4-DCP) | L929 | 24 | 0.83 |

| 2,4-Dichlorophenol (2,4-DCP) | L929 | 48 | 0.13 |

| 2,3,4-Trichlorophenol (2,3,4-TCP) | L929 | 24 | 0.46 |

| 2,3,4-Trichlorophenol (2,3,4-TCP) | L929 | 48 | 0.08 |

| Pentachlorophenol (PCP) | L929 | 24 | 0.11 |

| Pentachlorophenol (PCP) | L929 | 48 | 0.06 |

SAR Observations for Cytotoxicity: A clear structure-activity relationship is observed, where the cytotoxicity of chlorophenols against L929 cells increases with the degree of chlorination.[6] This trend is consistent with the principle that increased chlorination enhances the lipophilicity of the molecules, facilitating their partitioning into the lipid bilayer of mitochondrial membranes, which is a key factor in their toxic effects.[7]

Enzyme Inhibition by Chlorophenol Derivatives

Chlorophenol derivatives have been shown to inhibit various enzymes, including those in the cytochrome P450 (CYP) family, which are crucial for drug metabolism.

| Compound | Enzyme | Inhibition Type | IC50 (µM) | Ki (µM) |

| 2,4,6-Trichlorophenol (2,4,6-TCP) | CYP2C9 | Competitive | 30.3 | 37.86 |

| 2,3,4,6-Tetrachlorophenol (2,3,4,6-TeCP) | CYP2C8 | Non-competitive | 27.3 | 51.51 |

| 2,3,4,6-Tetrachlorophenol (2,3,4,6-TeCP) | CYP2C9 | Competitive | 5.8 | 7.27 |

| Pentachlorophenol (PCP) | CYP2C8 | Non-competitive | 12.3 | 22.28 |

| Pentachlorophenol (PCP) | CYP2C9 | Competitive | 2.2 | 0.68 |

SAR Observations for Enzyme Inhibition: The inhibitory potency of chlorophenols against CYP2C8 and CYP2C9 isoforms generally increases with the number of chlorine substituents.[8] Trichlorophenols, tetrachlorophenols, and pentachlorophenol are strong inhibitors of these enzymes.[8] The type of inhibition (competitive or non-competitive) also varies with the specific compound and enzyme isoform.[8]

Antimicrobial Activity of Chlorophenol Derivatives

The antimicrobial properties of chlorophenols are well-documented, with their efficacy depending on the microorganism and the specific chlorophenol derivative. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) |

| Paramonochlorophenol (PMC) | E. coli | 46.67 |

| Paramonochlorophenol (PMC) | E. faecalis | 213.33 |

SAR Observations for Antimicrobial Activity: The antimicrobial activity of chlorophenols is influenced by the position and number of chlorine atoms. For instance, the susceptibility of microorganisms like E. coli and E. faecalis to paramonochlorophenol varies, indicating a degree of selectivity in its action.[9] Generally, an increase in the alkyl chain length of substituted p-chlorophenols leads to increased antimicrobial activity, though a fall-off in activity is observed with longer chains, which varies depending on the target microorganism.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment of the biological activities of chlorophenol derivatives.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan (B1609692) crystals.[10] These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is quantified, which is directly proportional to the number of viable cells.

Detailed Protocol for Adherent Cells:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]

-

-

Compound Treatment:

-

Prepare serial dilutions of the chlorophenol derivatives in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include wells for untreated cells (vehicle control) and medium-only (blank).

-

-

Exposure Incubation:

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[10]

-

-

MTT Addition:

-

After the treatment period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL).

-

Incubate the plate for 2-4 hours at 37°C.[6]

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to each well.[6]

-

Shake the plate on an orbital shaker for about 15 minutes to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Data Analysis:

-

Subtract the absorbance of the blank from all readings.

-

Calculate cell viability as a percentage of the vehicle control.

-

Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[6]

-

DPPH Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging activity of compounds.[8]

Principle: DPPH is a stable free radical that has a deep violet color in solution. When an antioxidant compound donates a hydrogen atom to DPPH, it is reduced to the yellow-colored diphenylpicrylhydrazine, causing a decrease in absorbance at 517 nm.[8] The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Detailed Protocol:

-

Reagent Preparation:

-

DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in a dark bottle at 4°C.

-

Test Compound Stock Solution: Prepare a stock solution of the chlorophenol derivative in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

-

Assay Procedure:

-

Pipette 100 µL of the test compound at various concentrations (prepared by serial dilution) into the wells of a 96-well microplate.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, use 100 µL of the solvent and 100 µL of the DPPH solution.

-

For the control, use 100 µL of the solvent and 100 µL of methanol.

-

-

Incubation:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of the test compound.

-

Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are observed for visible growth. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.

Detailed Protocol:

-

Preparation of Antimicrobial Agent Dilutions:

-

Prepare a stock solution of the chlorophenol derivative.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial agent in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

-

Inoculum Preparation:

-

Culture the test microorganism overnight.

-

Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

-

Inoculation:

-

Add the standardized inoculum to each well of the microtiter plate containing the diluted antimicrobial agent.

-

Include a positive control well (broth and inoculum, no antimicrobial) and a negative control well (broth only).

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.

-

Optionally, a growth indicator dye such as resazurin (B115843) or 2,3,5-triphenyltetrazolium chloride (TTC) can be added to aid in the visualization of microbial growth.

-

Visualizations of Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows can aid in the understanding of the complex relationships in SAR studies.

Caption: General workflow for a structure-activity relationship (SAR) study.

Caption: Mechanism of oxidative phosphorylation uncoupling by chlorophenols.

Caption: Cellular mechanism of the MTT assay for cell viability.

Conclusion

The structure-activity relationships of chlorophenol derivatives are multifaceted, with the degree and position of chlorination being primary determinants of their biological activity. Increased chlorination generally correlates with enhanced cytotoxicity and enzyme inhibitory potential. This guide provides a foundational resource for researchers in the field, offering a compilation of quantitative data, detailed experimental protocols, and visual aids to facilitate further investigation and development of novel compounds with desired biological profiles. A thorough understanding of SAR principles is indispensable for the rational design of new chlorophenol derivatives with optimized efficacy and safety profiles for various applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-antimicrobial activity relationship for silanols, a new class of disinfectants, compared with alcohols and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of Action of Diarylmethane-Containing Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The diarylmethane scaffold is a privileged structure in medicinal chemistry, forming the backbone of a diverse range of biologically active compounds. These molecules exhibit a wide array of pharmacological effects, including anticancer, antidiabetic, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth exploration of the core mechanisms of action of diarylmethane-containing compounds, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the intricate signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, facilitating a deeper understanding of this important class of therapeutic agents.

Introduction

Diarylmethanes are characterized by a central methane (B114726) unit substituted with two aryl groups. This structural motif imparts a unique three-dimensional conformation that allows for interaction with a variety of biological targets. The versatility of synthetic chemistry enables the facile introduction of diverse functional groups onto the aryl rings, leading to a broad spectrum of pharmacological activities. This guide will systematically review the primary mechanisms through which these compounds exert their therapeutic effects.

Anticancer Mechanisms of Action

Diarylmethane derivatives have emerged as promising anticancer agents, primarily through the induction of apoptosis and the modulation of key signaling pathways that govern cell proliferation and survival.

Induction of Apoptosis

A fundamental mechanism by which diarylmethane compounds exert their anticancer effects is the induction of programmed cell death, or apoptosis. Studies have shown that these compounds can trigger both intrinsic and extrinsic apoptotic pathways. For instance, the novel synthetic indole (B1671886) derivative 2,2'-diphenyl-3,3'-diindolylmethane (DPDIM) has been shown to induce apoptosis in breast cancer cells[1]. The anticancer potential of some diarylmethanes is assessed by analyzing their capacity to induce DNA fragmentation and through the monitoring of pro-apoptotic markers like caspase-3 and PARP cleavage[2][3]. Another diarylmethane derivative, 3,3'-diindolylmethane, has been demonstrated to induce apoptosis in human cancer cells in a p53-independent manner[4].

Modulation of Cell Signaling Pathways

Diarylmethane compounds have been found to interfere with critical signaling cascades that are often dysregulated in cancer.

-

EGFR/STAT3/AKT/ERK Pathway: DPDIM has been reported to exert its apoptotic effect by negatively regulating the activity of the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling molecules, including STAT3, AKT, and ERK1/2[1]. This inhibition disrupts signals that promote cancer cell proliferation and survival.

-

p38, ERK, and Akt Signaling: The anticancer activity of certain diarylmethanes is mediated through the modulation of apoptotic and anti-apoptotic cell survival signaling pathways, including the activation of pro-apoptotic phospho-p38 and the inhibition of anti-apoptotic phospho-ERK and phospho-Akt[2][3].

The following diagram illustrates the inhibitory effect of DPDIM on the EGFR signaling pathway.

References

- 1. 2,2'-diphenyl-3,3'-diindolylmethane: a potent compound induces apoptosis in breast cancer cells by inhibiting EGFR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3,3'-Diindolylmethane induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted phenols represent a critical class of organic compounds with wide-ranging applications, from industrial synthesis to pharmaceutical development. Their chemical reactivity, bioavailability, and potential toxicity are intrinsically linked to their molecular structure and electronic properties. Among these, 4-chloro-3-ethylphenol (B1220485) stands as a molecule of interest due to its use as a disinfectant and its relevance in environmental science. Quantum chemical studies provide a powerful lens through which to understand the fundamental characteristics of such molecules at the atomic level. This technical guide offers an in-depth exploration of the structural, electronic, and thermodynamic properties of 4-chloro-3-ethylphenol and related phenolic compounds, grounded in computational analysis. By presenting a cohesive summary of quantitative data and detailed methodologies, this document aims to serve as a valuable resource for researchers engaged in the study and application of phenolic compounds.

Core Computational and Experimental Data

The following sections summarize the key quantitative data derived from quantum chemical calculations and experimental crystallographic studies of 4-chloro-3-ethylphenol and its structural relatives.

Structural Parameters

The geometric arrangement of atoms is a fundamental determinant of a molecule's properties. Below is a comparison of calculated and experimental bond lengths and angles for 4-chloro-3-ethylphenol. The calculated data were obtained using Density Functional Theory (DFT) with the B3LYP functional and a 6-311G(d,p) basis set.[1] Experimental data is provided from X-ray crystallography studies.[2]

Table 1: Selected Bond Lengths (Å) of 4-chloro-3-ethylphenol

| Bond | Calculated (DFT/B3LYP/6-311G(d,p))[1] | Experimental (X-ray Crystallography)[2] |

| C-Cl | 1.690 | 1.7430 - 1.7469 |

| C-O | - | 1.3751 - 1.3778 |

| O-H | - | - |

| C-C (aromatic) | 1.367 - 1.495 | - |

| C-H (aromatic) | 1.095 - 1.109 | - |

Table 2: Selected Bond Angles (°) of 4-chloro-3-ethylphenol

| Angle | Calculated (DFT/B3LYP/6-311G(d,p))[1] |

| C-C-C | 118.90 - 121.14 |

| C-C-O | 116.01 - 123.01 |

Electronic Properties

The electronic characteristics of a molecule, such as the energies of its frontier molecular orbitals (HOMO and LUMO), are crucial for understanding its reactivity. The HOMO-LUMO energy gap, in particular, is an indicator of chemical stability.[3]

Table 3: Electronic Properties of 4-chloro-3-ethylphenol

| Property | Calculated Value (DFT/B3LYP/6-311G(d,p))[1] |

| Total Energy | -0.06600900 a.u. |

| HOMO Energy | -0.33787 a.u. |

| LUMO Energy | 0.00101 a.u. |

| HOMO-LUMO Energy Gap (ΔE) | 9.217536 eV |

| Dipole Moment | 1.0071 Debye |

For comparison, a study on 4-chloro-3-methylphenol, a closely related molecule, reported HOMO and LUMO energies of -7.884 eV and -4.449 eV, respectively, leading to a smaller energy gap.[4] This suggests that the nature of the alkyl substituent can influence the electronic properties of the chlorophenol.

Mulliken Atomic Charges

Mulliken population analysis provides a means of assigning partial charges to individual atoms in a molecule, offering insights into the intramolecular distribution of electrons.

Table 4: Mulliken Atomic Charges of Selected Atoms in 4-chloro-3-ethylphenol

| Atom Number | Atom Type | Atomic Charge[1] |

| 1 | C | 0.107435 |

| 2 | C | -0.191797 |

| 3 | C | -0.056775 |

Thermodynamic Properties

Thermodynamic parameters, calculated from vibrational frequency analysis, are essential for predicting the stability and reactivity of molecules under different conditions.

Table 5: Calculated Thermodynamic Properties of 4-chloro-3-ethylphenol at Room Temperature

| Property | Calculated Value (DFT/B3LYP/6-311G(d,p))[1] |

| Internal Thermal Energy (E) | - |

| Constant Volume Heat Capacity (Cv) | - |

| Entropy (S) | - |

Note: Specific values for E, Cv, and S were mentioned as calculated in the source but not explicitly provided in the accessible text.

Experimental and Computational Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation and replication of scientific findings.

Computational Methodology: A General Workflow

The quantum chemical calculations for 4-chloro-3-ethylphenol were primarily conducted using Density Functional Theory (DFT).[1] DFT is a widely used computational method for investigating the electronic structure of many-body systems.[5] The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was employed in conjunction with the 6-311G(d,p) basis set.[1] This combination is well-established for providing a good balance between accuracy and computational cost for organic molecules.

The general workflow for such a study is as follows:

-

Molecular Structure Input: The initial 3D structure of the molecule is built using molecular modeling software.

-

Geometry Optimization: An energy minimization process is performed to find the most stable conformation of the molecule. This is a crucial step to ensure that all subsequent calculations are performed on a realistic molecular structure.

-

Frequency Calculation: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides the vibrational frequencies that can be correlated with experimental infrared and Raman spectra, as well as the thermodynamic properties of the molecule.[5]

-

Property Calculations: With the optimized geometry, various electronic properties such as HOMO-LUMO energies, Mulliken charges, and the molecular electrostatic potential (MEP) can be calculated.

The calculated vibrational frequencies are often scaled by a factor (e.g., 0.9613 in the case of 4-chloro-3-ethylphenol) to better match experimental values, accounting for anharmonicity and other systematic errors in the theoretical model.[1]

Experimental Methodology: Single-Crystal X-ray Diffraction

The experimental structural data for 4-chloro-3-ethylphenol was obtained through single-crystal X-ray diffraction.[2] A suitable single crystal of the compound was mounted on a diffractometer. The crystal was kept at a low temperature (125 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays was directed at the crystal, and the diffraction pattern was collected on a detector. The collected data was then processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The structure was solved and refined using specialized software to yield the final atomic coordinates, bond lengths, and bond angles.[2]

Visualizing Computational Workflows

To better illustrate the logical flow of a quantum chemical investigation, the following diagrams are provided.

Caption: A generalized workflow for a quantum chemical study using DFT.

Conclusion

This technical guide has provided a consolidated overview of the quantum chemical properties of 4-chloro-3-ethylphenol and its analogs. The presented data, derived from robust computational methods and corroborated by experimental findings, offers valuable insights into the molecular structure, electronic nature, and thermodynamic stability of these compounds. The detailed methodologies and workflow visualizations are intended to aid researchers in their own investigations of phenolic compounds. A thorough understanding of these fundamental properties is paramount for the rational design of new molecules with desired activities and for assessing the environmental and biological impact of existing ones.

References

The Synthetic Journey of a Key Pharmaceutical Intermediate: 4-Chloro-3-(4-ethoxybenzyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-(4-ethoxybenzyl)phenol is a synthetic organic compound that has gained significance in the pharmaceutical industry as a crucial intermediate in the synthesis of Ertugliflozin. Ertugliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), developed for the treatment of type 2 diabetes mellitus. This technical guide delves into the discovery, origin, and synthesis of this compound, providing detailed experimental protocols and contextual biological significance.

Discovery and Origin

The discovery of this compound is intrinsically linked to the development of the anti-diabetic drug, Ertugliflozin. It is not a naturally occurring compound but rather a specifically designed molecular scaffold, synthesized to serve as a key building block in the multi-step chemical synthesis of Ertugliflozin. Its "origin" is therefore the laboratory, a product of medicinal chemistry efforts to create novel therapeutics.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1408077-50-8 | [1] |

| Molecular Formula | C15H15ClO2 | [1] |

| Molecular Weight | 262.74 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity (LCMS) | ≥98.50% | [1] |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process, often involving the preparation of its corresponding benzaldehyde (B42025) derivative as a key intermediate. The following protocols are based on methodologies described in the patent literature for the synthesis of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde, a direct precursor.

Experimental Workflow: Synthesis of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde

Caption: Synthetic pathway for 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.

Detailed Methodologies

Step 1: Synthesis of 5-bromo-2-chlorobenzoyl chloride

-

Dissolve 2-chloro-5-bromobenzoic acid in a suitable organic solvent (e.g., dichloromethane).

-

Add an acylating chlorination reagent, such as oxalyl chloride with a catalytic amount of dimethylformamide (DMF), to the solution.

-

Allow the reaction to proceed at a controlled temperature (e.g., room temperature) until completion to yield 5-bromo-2-chlorobenzoyl chloride.[2][3]

Step 2: Synthesis of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)ketone

-

Dissolve the 5-bromo-2-chlorobenzoyl chloride in an organic solvent.

-

Cool the solution (e.g., to 0°C).

-

Add phenetole (B1680304) and a Lewis acid catalyst (e.g., aluminum chloride).

-

Stir the reaction mixture until the Friedel-Crafts acylation is complete.[2][3]

Step 3: Synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene

-

Dissolve the (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)ketone in an appropriate solvent.

-

Add a reduction reagent system (e.g., triethylsilane and a Lewis acid) to reduce the ketone to a methylene group.

Step 4: Synthesis of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde

-

Dissolve 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene in a suitable solvent.

-

Add a formylation reagent (e.g., n-butyllithium followed by DMF) to introduce the aldehyde group.

-

Quench the reaction and purify the product to obtain 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.[2][3]

Final Step: Conversion to this compound

The conversion of the benzaldehyde to the phenol (B47542) can be achieved through various methods, such as a Baeyer-Villiger oxidation to form a formate (B1220265) ester, followed by hydrolysis.

Biological Context: Role as a Precursor to an SGLT2 Inhibitor

While this compound itself is not known to possess significant biological activity, its importance lies in its role as a key structural component of Ertugliflozin. Ertugliflozin functions by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the proximal tubules of the kidneys.

Signaling Pathway of SGLT2 Inhibition by Ertugliflozin

Caption: Mechanism of SGLT2 inhibition by Ertugliflozin.

Under normal physiological conditions, SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus. By inhibiting SGLT2, Ertugliflozin blocks this reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels in patients with type 2 diabetes.

Conclusion

This compound is a prime example of a molecule whose significance is defined by its role in the synthesis of a complex, biologically active pharmaceutical agent. While devoid of its own notable biological activity, its carefully designed structure is essential for the construction of Ertugliflozin, a valuable therapeutic for the management of type 2 diabetes. The synthetic pathways leading to this intermediate are a testament to the intricate processes involved in modern drug development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chloro-3-(4-ethoxybenzyl)phenol

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

4-Chloro-3-(4-ethoxybenzyl)phenol is a key intermediate in the synthesis of various compounds of pharmaceutical interest. Its diarylmethane phenolic structure presents specific challenges and opportunities in synthetic design. These application notes provide an overview of potential synthetic strategies and general protocols for the key chemical transformations involved in its assembly. The primary goal is to offer a conceptual framework for researchers to develop a high-yield synthesis tailored to their laboratory capabilities.

A patent for the preparation of a closely related compound, 4-chloro-3-(4-ethoxybenzyl)benzaldehyde, outlines a multi-step synthesis starting from 2-chloro-5-bromobenzoic acid, which provides a validated route to the core structure.[1][2]

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a few primary disconnection points. The central C-C bond forming the benzyl-phenol linkage is a key target for disconnection, as is the ether bond of the ethoxy group and the C-Cl bond on the phenolic ring.

Caption: Retrosynthetic analysis of this compound.

Synthetic Strategies and Key Methodologies

Several synthetic routes can be envisioned. The optimal choice depends on starting material availability, scalability, and desired purity profile. The core of the synthesis involves forming the diarylmethane structure, which can be achieved via Friedel-Crafts type reactions or modern cross-coupling methods.

Table 1: Comparison of Key Synthetic Transformations

| Transformation | Method | Advantages | Disadvantages & Considerations |

| C(aryl)-C(benzyl) Bond Formation | Friedel-Crafts Alkylation | Uses readily available starting materials and catalysts.[3][4] | Risk of polyalkylation and carbocation rearrangements.[4][5] Phenolic -OH can interfere with Lewis acid catalysts.[6] |

| Suzuki-Miyaura Coupling | High functional group tolerance; mild reaction conditions.[7][8][9] | Requires pre-functionalized coupling partners (e.g., boronic acids and halides). | |

| Negishi Coupling | Utilizes organozinc reagents, offering good reactivity and functional group tolerance.[10] | Organozinc reagents can be moisture-sensitive. | |

| Chlorination | Electrophilic Aromatic Substitution | Direct method using reagents like gaseous chlorine or N-chlorosuccinimide (NCS). | Regioselectivity can be an issue; potential for over-chlorination.[11] Phenols are highly activated, requiring careful control. |

| Etherification | Williamson Ether Synthesis | Reliable and well-established method for forming ethers from an alkoxide and an alkyl halide.[12][13][14][15] | Requires a primary alkyl halide to avoid elimination side reactions.[13][14] |

Experimental Protocols (General Procedures)

The following protocols are generalized methodologies for the key reactions. Researchers should perform stoichiometric calculations and optimize reaction conditions (temperature, time, solvent) for their specific substrates and scale.

Protocol 1: C-C Bond Formation via Friedel-Crafts Alkylation

This protocol describes the alkylation of an activated aromatic ring (e.g., a phenol (B47542) derivative) with a benzyl (B1604629) alcohol or halide.

Objective: To form the C(aryl)-C(benzyl) bond.

Materials:

-

Phenolic substrate (e.g., 4-chlorophenol)

-

Benzylating agent (e.g., 4-ethoxybenzyl alcohol or 4-ethoxybenzyl chloride)

-

Lewis acid catalyst (e.g., AlCl₃, FeCl₃, SnCl₄)[4] or a Brønsted acid

-

Anhydrous, non-polar solvent (e.g., Dichloromethane, 1,2-Dichloroethane)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), charge a dry reaction vessel with the phenolic substrate and the anhydrous solvent.

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add the Lewis acid catalyst portion-wise, maintaining the temperature below 5 °C.

-

Add the benzylating agent dropwise to the cooled suspension over 30-60 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by pouring it into a mixture of ice and dilute HCl.

-

Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., Dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Caption: Workflow for Friedel-Crafts Alkylation.

Protocol 2: C-O Bond Formation via Williamson Ether Synthesis

This protocol describes the formation of the ethoxy group on a phenolic hydroxyl group.

Objective: To convert a phenol into an ethyl ether.

Materials:

-

Phenolic substrate (e.g., 4-Chloro-3-(4-hydroxybenzyl)phenol)

-

Alkylating agent (e.g., Ethyl iodide, ethyl bromide, or diethyl sulfate)

-

Base (e.g., K₂CO₃, NaH, NaOH)[12]

Procedure:

-

Charge a reaction vessel with the phenolic substrate and the solvent.

-

Add the base to the solution. If using NaH, exercise extreme caution.

-

Stir the mixture at room temperature for 30 minutes to form the phenoxide anion.

-

Add the ethylating agent to the mixture.

-

Heat the reaction to a suitable temperature (e.g., 50-80 °C) and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, filter off any inorganic salts if applicable.

-

If using a water-miscible solvent like DMF or DMSO, dilute the reaction mixture with water and extract the product with a water-immiscible solvent (e.g., Ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Caption: Workflow for Williamson Ether Synthesis.

Protocol 3: Electrophilic Aromatic Chlorination

This protocol describes the selective chlorination of a phenol derivative.

Objective: To introduce a chlorine atom ortho to the hydroxyl group and meta to the benzyl group.

Materials:

-

Phenolic substrate (e.g., 3-(4-Ethoxybenzyl)phenol)

-

Chlorinating agent (e.g., N-Chlorosuccinimide (NCS), Sulfuryl chloride (SO₂Cl₂), or gaseous chlorine)

-

Solvent (e.g., Acetonitrile, Dichloromethane, or a chlorinated hydrocarbon[16])

Procedure:

-

Dissolve the phenolic substrate in the chosen solvent in a reaction vessel protected from light.

-

Cool the solution to 0 °C in an ice bath.

-

Add the chlorinating agent portion-wise over 30-60 minutes. The reaction is often exothermic and should be controlled.

-

Stir the reaction at 0 °C to room temperature for 1-6 hours. The directing effects of the -OH and -benzyl groups will favor ortho/para substitution. The position ortho to the strongly activating hydroxyl group and meta to the deactivating benzyl group is the likely site of chlorination.

-

Monitor the reaction closely by TLC or LC-MS to avoid over-chlorination.

-

Upon completion, quench the reaction with a reducing agent solution (e.g., aqueous sodium bisulfite).

-

Dilute with water and extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product, likely a mixture of regioisomers, using column chromatography to isolate the desired 4-chloro isomer.

Safety Considerations

-

Friedel-Crafts Reagents: Lewis acids like AlCl₃ are water-sensitive and corrosive. Alkylating agents can be carcinogenic. All manipulations should be performed in a well-ventilated fume hood.

-

Chlorinating Agents: Gaseous chlorine, sulfuryl chloride, and NCS are toxic and corrosive. Use with extreme caution and appropriate personal protective equipment (PPE).

-

Solvents: Many organic solvents are flammable and toxic. Avoid inhalation and skin contact.

-

General: Always consult the Safety Data Sheet (SDS) for all reagents before use. A thorough risk assessment should be conducted prior to commencing any experimental work.

References

- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 2. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - Google Patents [patents.google.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quora.com [quora.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of diarylmethanes by means of Negishi cross-coupling enabled by cobalt-solvent coordination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

- 12. jk-sci.com [jk-sci.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. EP0196260B1 - Process for the selective chlorination of phenolic compounds - Google Patents [patents.google.com]

Application Notes and Protocols for the Quantification of 4-Chloro-3-(4-ethoxybenzyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-(4-ethoxybenzyl)phenol is a chemical compound often identified as an impurity or a reference standard in the synthesis of active pharmaceutical ingredients (APIs), such as Dapagliflozin.[1][2] Accurate and precise quantification of this compound is crucial for quality control, stability studies, and ensuring the safety and efficacy of the final drug product. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are common analytical techniques for the analysis of phenolic compounds.[3][4][5][6]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1408077-50-8 | [2][7][8][9] |

| Molecular Formula | C15H15ClO2 | [1][7][8] |

| Molecular Weight | 262.73 g/mol | [1][7][8] |

| Appearance | White to off-white solid | [8] |

Analytical Methods

Two primary analytical methods are presented for the quantification of this compound:

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely used technique for the analysis of non-volatile and thermally labile compounds.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method, often requiring derivatization for polar compounds like phenols to improve volatility.[5][6][10]

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method describes a reverse-phase HPLC procedure for the determination of this compound.

Experimental Workflow

Caption: HPLC-UV Experimental Workflow.

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Phosphoric acid (or other suitable buffer)

-

Volumetric flasks, pipettes, and syringes

-

0.45 µm syringe filters

Instrumentation

-

HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Data acquisition and processing software.

Protocol

-

Standard Solution Preparation:

-

Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile:water). This will be the stock solution.

-

Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

-

-

Sample Preparation:

-

Accurately weigh the sample containing the analyte.

-

Dissolve the sample in the diluent, ensuring the final concentration of the analyte falls within the calibration range.

-

Vortex and sonicate to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 90% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 280 nm |

-

Analysis:

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

-

Inject the blank (diluent), followed by the calibration standards and then the sample solutions.

-

Record the chromatograms and integrate the peak area corresponding to this compound.

-

-

Data Processing:

-

Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

-

Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

-

Quantitative Data Summary (Hypothetical)

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Recovery | 98-102% |

| Precision (%RSD) | < 2% |

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for trace-level quantification and confirmation of the identity of this compound. Derivatization is often necessary to improve the volatility and chromatographic behavior of phenolic compounds.[5][6][10]

Experimental Workflow with Derivatization

Caption: GC-MS Experimental Workflow.

Materials and Reagents

-

This compound reference standard

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

-

Ethyl acetate (B1210297) or other suitable solvent (GC grade)

-

Anhydrous sodium sulfate

-

Volumetric flasks, pipettes, and autosampler vials with inserts

Instrumentation

-

Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).

-

A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Data acquisition and processing software.

Protocol

-

Standard and Sample Preparation:

-

Prepare stock and calibration standards of this compound in ethyl acetate.

-

Prepare the sample solution in ethyl acetate.

-

-

Derivatization:

-

Transfer a known volume (e.g., 100 µL) of the standard or sample solution to a reaction vial.

-

Add an excess of the derivatizing agent (e.g., 100 µL of BSTFA with 1% TMCS).

-

Seal the vial and heat at 60-70 °C for 30 minutes.

-

Cool to room temperature before injection.

-

-

GC-MS Conditions:

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium at 1.0 mL/min |

| Injector Temperature | 280 °C |

| Injection Mode | Splitless |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Acquisition | Scan mode (m/z 50-500) or Selected Ion Monitoring (SIM) for higher sensitivity |

-

Analysis and Data Processing:

-

Inject the derivatized blank, standards, and samples.

-

For quantification, use a characteristic ion of the derivatized analyte (e.g., the molecular ion or a major fragment ion).

-

Construct a calibration curve and determine the concentration in the samples as described for the HPLC method.

-

Quantitative Data Summary (Hypothetical)

| Parameter | Result |

| Linearity (R²) | > 0.998 |

| Limit of Detection (LOD) | 0.01 µg/mL |

| Limit of Quantification (LOQ) | 0.03 µg/mL |

| Recovery | 95-105% |

| Precision (%RSD) | < 5% |

Conclusion

The HPLC-UV and GC-MS methods described provide robust and reliable approaches for the quantification of this compound in various samples. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix. It is essential that these methods are fully validated in the user's laboratory to ensure they meet the specific requirements of the intended application.

References

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. This compound | CAS No- 1408077-50-8 | Simson Pharma Limited [simsonpharma.com]

- 3. jcsp.org.pk [jcsp.org.pk]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. epa.gov [epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1408077-50-8|this compound|BLD Pharm [bldpharm.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. This compound [drugfuture.com]

- 10. Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Gas Chromatography Techniques for the Separation of Chlorinated Phenols: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation and analysis of chlorinated phenols using gas chromatography (GC). Chlorinated phenols are a class of compounds widely used as intermediates in the synthesis of pharmaceuticals, pesticides, and dyes.[1] Due to their potential toxicity and bioaccumulation, their accurate detection and quantification in various matrices are of significant importance.[1][2]

Introduction to GC Analysis of Chlorinated Phenols

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds like chlorinated phenols. However, due to the polar nature of the hydroxyl group, direct analysis of underivatized phenols can lead to poor peak shape and low sensitivity.[3] To overcome these challenges, derivatization is often employed to convert the polar phenols into less polar, more volatile derivatives, thereby improving their chromatographic behavior.[3][4]

Common derivatization techniques include:

-

Acetylation: Reacting the phenols with acetic anhydride (B1165640) to form more volatile acetate (B1210297) esters.[2][4][5][6]

-

Silylation: Reacting the phenols with a silylating agent like bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form thermally stable and volatile silyl (B83357) ethers.[3][7]

The choice of detector is also crucial. Electron Capture Detectors (ECD) are highly sensitive to the electronegative chlorine atoms in chlorinated phenols, making them an excellent choice for trace analysis.[4] Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and provides structural information, which is invaluable for compound identification and confirmation.[1][8][9]

Experimental Workflow

The general workflow for the analysis of chlorinated phenols by gas chromatography is outlined below. This process typically involves sample preparation, including extraction and derivatization, followed by GC separation and detection.

Caption: General experimental workflow for the GC analysis of chlorinated phenols.

Application Note 1: Analysis of Chlorinated Phenols by In-Situ Acetylation and GC-ECD

This method is suitable for the routine monitoring of chlorinated phenols in water samples and is based on the conversion of phenols to their acetate derivatives, followed by extraction and analysis using a GC equipped with an Electron Capture Detector (ECD).[4][5]

Experimental Protocol

1. Sample Preparation and Derivatization (In-situ Acetylation) [5]

-

Take a 300 mL aliquot of the aqueous sample.

-

Adjust the sample pH to between 9 and 11.5 using potassium carbonate to form the phenolate (B1203915) ions.

-

Add acetic anhydride to the buffered sample to convert the phenolate ions to their acetate derivatives.

-

Perform a liquid-liquid extraction of the formed phenolic acetates using hexane.

2. Gas Chromatography Conditions [4]

-

Instrument: Agilent 7890A GC system with a nickel-63 (B225782) ECD.

-

Column: J&W Scientific DB-5 (60 m x 0.32 mm i.d., 1 µm film thickness).

-

Injector: Pulsed splitless mode at 300°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 min.

-

Ramp: 20°C/min to 300°C.

-

Final hold: 8 min at 300°C.

-

-

Detector Temperature: 320°C.

-

Makeup Gas (Nitrogen): Purge flow of 60 mL/min for 45 s, gas saver flow of 20 mL/min for 2 min.

Quantitative Data

The following table summarizes the retention times for a selection of chlorinated phenols analyzed using a DB-5ms column, which has a similar stationary phase to the DB-5.

| Compound | Retention Time (min) |

| 2-Chlorophenol | 11.335 |

| 2,4-Dichlorophenol | 16.216 |

| 4-Chloro-3-methylphenol | 19.049 |

| 2,4,6-Trichlorophenol | 20.498 |

| Pentachlorophenol | 25.758 |

| Data adapted from a study using an Agilent DB-5ms UI column (30 m x 0.32 mm, 0.25 µm).[10] |

Application Note 2: Simultaneous Determination of Chlorinated Phenols by Silylation and GC-MS

This protocol describes a rapid and sensitive method for the simultaneous analysis of various phenolic compounds, including chlorinated phenols, using silylation followed by GC-MS.[3][7] Silylation with BSTFA is a fast and effective derivatization technique.[3][7]

Experimental Protocol

1. Sample Preparation and Derivatization (Silylation) [3]

-

Extract the phenolic compounds from the sample matrix using an appropriate solvent (e.g., dichloromethane (B109758) or hexane).

-

Concentrate the extract.

-

Add acetone (B3395972) to the dried extract to accelerate the derivatization reaction.

-

Add bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the extract and allow the reaction to proceed for approximately 15 seconds at room temperature.

-

To ensure the stability of the derivatives for long-term storage, excess BSTFA can be hydrolyzed with a small amount of water, followed by drying with anhydrous sodium sulfate.[7]

2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions [8]

-

Instrument: Thermo Scientific TRACE GC coupled to a Thermo Scientific Ion Trap mass spectrometer.

-

Column: TraceGOLD TG-5SilMS (30 m x 0.25 mm x 0.25 µm).

-

Injector: 275°C, Splitless (1 min).

-

Carrier Gas: Helium at a constant flow of 1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 5 min.

-

Ramp: 8°C/min to 300°C.

-

Final hold: 10 min at 300°C.

-

-

Transfer Line Temperature: 300°C.

-

MS Type: Ion Trap, operated in segmented mode for improved ion statistics.

Quantitative Data

The following table presents retention times for selected chlorinated phenols on a DB-5ms column, which has a selectivity comparable to the TG-5SilMS phase.

| Peak No. | Compound | Retention Time (min) |

| 1 | 2-Chlorophenol | ~11.3 |

| 6 | 2,4-Dichlorophenol | ~16.2 |

| 7 (IS) | 2,6-Dichlorophenol | - |

| 9 | 2,4,6-Trichlorophenol | ~20.5 |

| 11 | Pentachlorophenol | ~25.8 |

| Retention times are approximate and based on typical chromatograms. Absolute retention times can be locked using a reference compound like 2,4-dibromophenol.[10][11] |

Application Note 3: Direct Analysis of Underivatized Chlorinated Phenols by GC-MS

While derivatization is generally recommended, direct analysis of underivatized phenols is also possible, particularly with modern, inert GC systems.[8][12] This approach simplifies sample preparation but may result in broader peaks for more polar analytes.

Experimental Protocol

1. Sample Preparation

-

Extract the sample using an appropriate method (e.g., liquid-liquid extraction with dichloromethane).

-

Dry the extract (e.g., using anhydrous sodium sulfate).

-

Concentrate the extract to the desired volume.

-

A pre-mixed standard solution of phenolic compounds in dichloromethane can be used for analysis.[8]

2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions [9]

-

Instrument: GC-MS system.

-

Column: Agilent CP-Volamine (30 m x 0.32 mm).

-

Injector: Split.

-

Carrier Gas: Helium, 3 psi.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 min.

-

Ramp: 10°C/min to 250°C.

-

Quantitative Data

The following table shows the elution order for some chlorinated phenols on a CP-Volamine column.

| Elution Order | Compound |

| 2 | 2-chlorophenol |

| 3 | 2,6-dichlorophenol |

| Data adapted from an application note by Agilent Technologies.[9] |

Summary of GC Columns and Detectors

| GC Column | Stationary Phase | Application | Detector(s) | Reference |

| DB-5 / TG-5SilMS | 5% Phenyl / 95% Dimethylpolysiloxane | General purpose, analysis of derivatized and underivatized phenols | MS, FID, ECD | [8][13] |

| CP-Volamine | Optimized for volatile amines, but effective for phenols | Separation of underivatized chlorinated phenols | MS | [9] |

| CP-Sil 8 CB | 5% Phenyl / 95% Dimethylpolysiloxane | Separation of a wide range of phenols | ECD, FID | [14] |

| DB-XLB | Low-bleed, suitable for trace analysis | High-resolution separation of phenols | MS | [11] |

Conclusion

The successful gas chromatographic analysis of chlorinated phenols relies on the appropriate selection of sample preparation techniques, GC columns, and detectors. Derivatization through acetylation or silylation is highly recommended to improve the chromatographic performance of these polar compounds. GC-ECD offers excellent sensitivity for chlorinated analytes, while GC-MS provides definitive identification. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to develop and implement robust methods for the analysis of chlorinated phenols.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. s4science.at [s4science.at]

- 3. pubs.acs.org [pubs.acs.org]

- 4. uotechnology.edu.iq [uotechnology.edu.iq]

- 5. ncasi.org [ncasi.org]

- 6. jcsp.org.pk [jcsp.org.pk]

- 7. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]